

A Technical Guide to the Discovery and Validation of Novel Akt Kinase Substrates

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Compound of Interest

Compound Name: Akt substrate

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The serine/threonine kinase Akt, also known as Protein Kinase B (PKB), is a central node in cellular signaling pathways that govern a multitude of physiological processes, including cell growth, proliferation, survival, and metabolism.[1] Its three highly related isoforms (Akt1, Akt2, and Akt3) are activated downstream of phosphoinositide 3-kinase (PI3K) and are frequently hyperactivated in a majority of human cancers, making Akt a prime therapeutic target.[2][3] The diverse functions of Akt are executed through the phosphorylation of a vast array of downstream substrates.[4] Identifying this complete catalog of substrates is crucial for understanding the complex network of Akt signaling and for developing targeted therapies that can modulate specific downstream effects.[5]

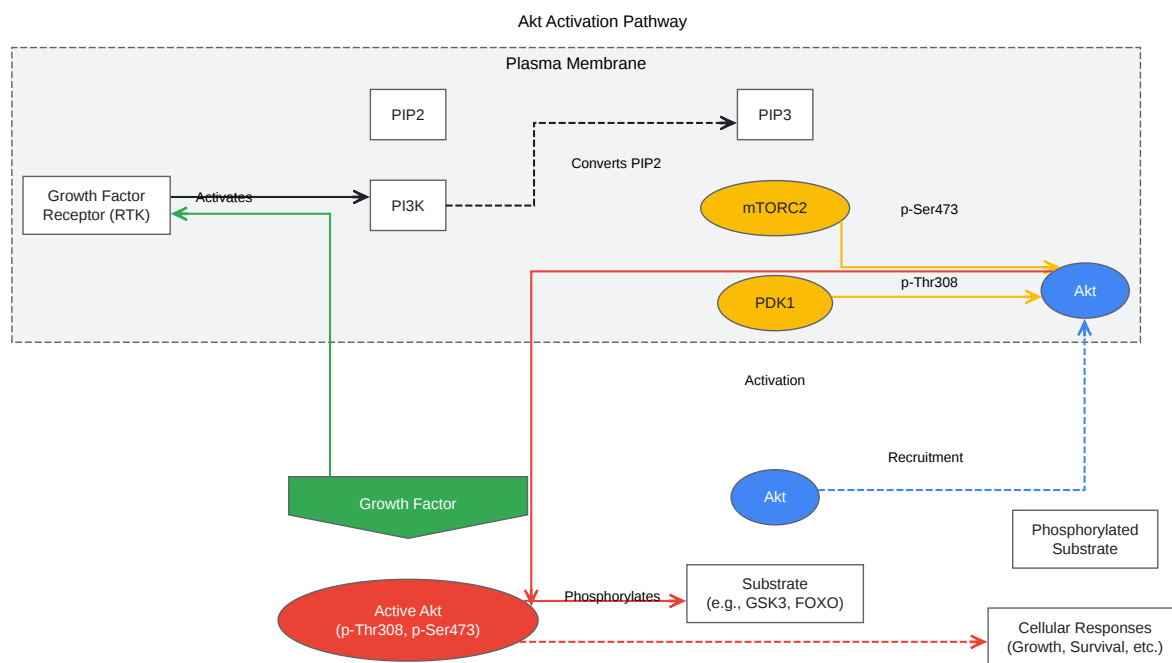
This technical guide provides an in-depth overview of the methodologies employed to discover and validate novel **Akt substrates**, presents key quantitative data, and offers detailed experimental protocols for researchers in the field.

The Akt Signaling Pathway: A Primer

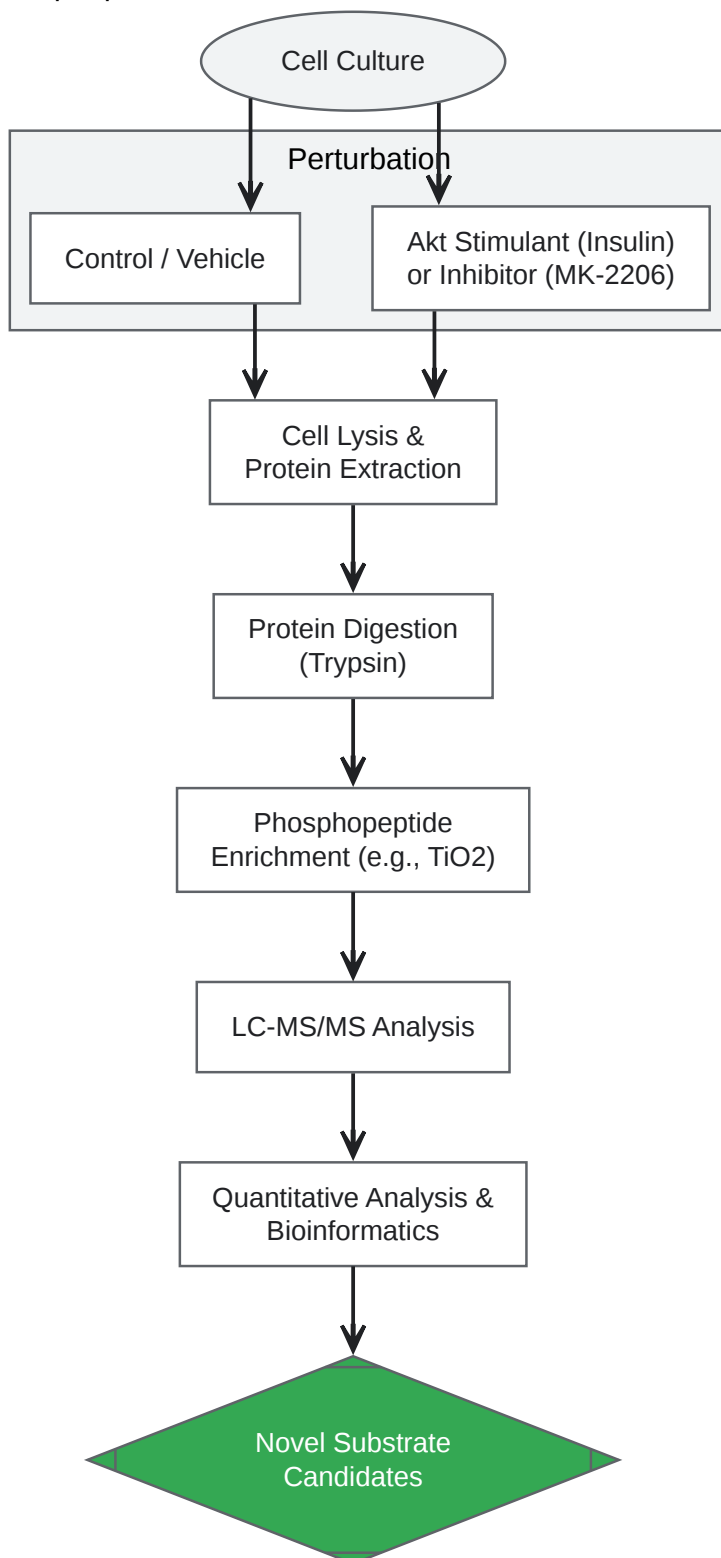
Akt activation is a multi-step process initiated by various stimuli, including growth factors and hormones, that engage receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[3] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol

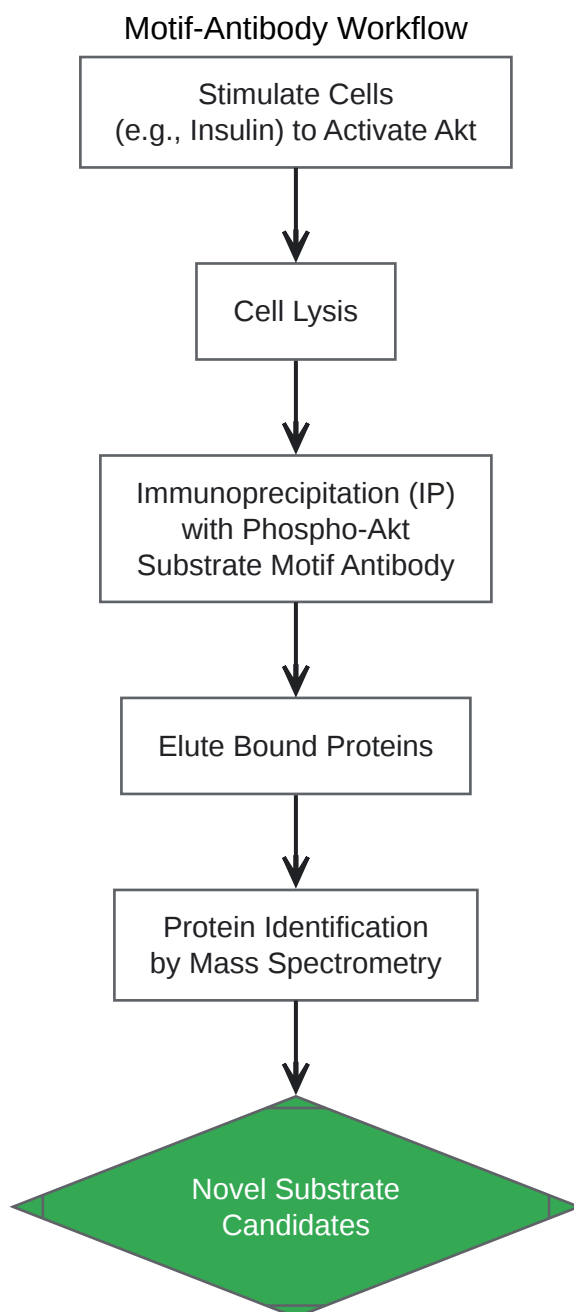
(4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[6]

PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, PDK1.[7] This co-localization at the membrane facilitates the phosphorylation of Akt at Threonine 308 (Thr308) in its activation loop by PDK1, leading to partial activation.[7] Full enzymatic activity is achieved through a subsequent phosphorylation at Serine 473 (Ser473) within the C-terminal hydrophobic motif, a modification carried out by the mTORC2 complex.[6] Once fully active, Akt phosphorylates a multitude of downstream targets, typically within the consensus motif RxRxxS/T.[2]



Phosphoproteomics Workflow for Akt Substrate Discovery





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